![molecular formula C22H23N3S B2438364 (Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole CAS No. 402946-27-4](/img/structure/B2438364.png)
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole
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Description
(Z)-2-(cyclohexylidenehydrazono)-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole is a compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a thiazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Properties
- Thiazole derivatives, including structures similar to the specified compound, are synthesized for their diverse medicinal and biological properties. They have been utilized in synthesizing a range of thiazole, pyranothiazole, thiazolo[4,5-b]pyridine, and pyrano[2,3-d]pyrimidine derivatives. These compounds have shown potential in antitumor activity, particularly against breast cancer cell lines (Hosny et al., 2019).
Antibacterial Applications
- Thiazole derivatives, like the one , have been investigated for their antibacterial properties. A study on various thiazole compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as effective antibacterial agents (Hassan et al., 2013).
Antimicrobial Efficacy
- Research into thiazole derivatives has also highlighted their antimicrobial efficacy. Various synthesized thiazole compounds have been tested against different microorganisms, showing moderate to high inhibition activities, which underscores their potential in antimicrobial applications (Ramachandran et al., 2011).
Chemical Synthesis and Reactivity
- The reactivity and synthesis of thiazole compounds, akin to the mentioned chemical, have been extensively studied. These studies focus on understanding the molecular structures and reactivity patterns of such compounds, which are crucial for developing new pharmaceuticals and materials (Sierra et al., 2021).
properties
IUPAC Name |
(Z)-N-(cyclohexylideneamino)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-17-12-14-20(15-13-17)25-21(18-8-4-2-5-9-18)16-26-22(25)24-23-19-10-6-3-7-11-19/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3/b24-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUKSKFEQNFCEF-GYHWCHFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=NN=C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=CS/C2=N\N=C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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